molecular formula C10H12O3 B578280 n-Propyl 4-Hydroxybenzoate--d4 CAS No. 1219802-67-1

n-Propyl 4-Hydroxybenzoate--d4

Cat. No.: B578280
CAS No.: 1219802-67-1
M. Wt: 184.227
InChI Key: QELSKZZBTMNZEB-LNFUJOGGSA-N
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Description

n-Propyl 4-Hydroxybenzoate–d4: is a deuterated form of n-Propyl 4-Hydroxybenzoate, commonly known as propylparaben. This compound is widely used as a preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties. The deuterated version, n-Propyl 4-Hydroxybenzoate–d4, is often utilized in scientific research, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, due to its stable isotopic labeling.

Mechanism of Action

Target of Action

n-Propyl 4-Hydroxybenzoate–d4, also known as Propylparaben, is primarily an antifungal and antimicrobial agent . It is used as a preservative in personal care products, pharmaceuticals, and food additives .

Mode of Action

The compound’s antimicrobial activity is due to its ability to penetrate microbial cell walls and interfere with cell membrane transport processes . This disruption of normal cell function inhibits the growth of the microorganisms, thereby preserving the products in which it is used .

Biochemical Pathways

It is known that the compound interferes with microbial cell wall synthesis and disrupts membrane transport processes . These actions inhibit the growth and reproduction of microorganisms, thereby exerting its preservative effect .

Pharmacokinetics

It is generally accepted that the compound is absorbed through the skin and mucous membranes .

Result of Action

The primary result of the action of n-Propyl 4-Hydroxybenzoate–d4 is the inhibition of microbial growth. This makes it an effective preservative in a variety of products, including cosmetics, pharmaceuticals, and food . It is also reported to be an endocrine disrupting compound .

Action Environment

The efficacy and stability of n-Propyl 4-Hydroxybenzoate–d4 can be influenced by various environmental factors. For instance, the compound is water-soluble , and its antimicrobial activity may be affected by the presence of water and other substances in the product formulation. Additionally, the compound is sensitive to pH, with maximum stability occurring at a pH of 4 to 5 . It is also incompatible with alkalis and iron salts . Therefore, the formulation and storage conditions of the product can significantly impact the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Propyl 4-Hydroxybenzoate–d4 is synthesized through the esterification of 4-hydroxybenzoic acid with n-propanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The deuterated version is prepared by using deuterated n-propanol (n-propanol-d4) instead of regular n-propanol.

Industrial Production Methods: Industrial production of n-Propyl 4-Hydroxybenzoate–d4 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: n-Propyl 4-Hydroxybenzoate–d4 undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, the ester bond can be hydrolyzed to yield 4-hydroxybenzoic acid and n-propanol-d4.

    Oxidation: The hydroxyl group on the benzene ring can be oxidized to form corresponding quinones under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Hydrolysis: 4-Hydroxybenzoic acid and n-propanol-d4.

    Oxidation: Quinones.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

n-Propyl 4-Hydroxybenzoate–d4 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Mass Spectrometry: Used as an internal standard to quantify the presence of propylparaben in various samples.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized to study the structure and dynamics of molecules due to its deuterium labeling.

    Pharmaceutical Research: Investigated for its antimicrobial properties and potential use in drug formulations.

    Cosmetic and Food Industry: Studied for its preservative efficacy and safety in various products.

Comparison with Similar Compounds

    Methyl 4-Hydroxybenzoate (Methylparaben): Similar structure but with a methyl group instead of a propyl group.

    Ethyl 4-Hydroxybenzoate (Ethylparaben): Similar structure but with an ethyl group instead of a propyl group.

    Butyl 4-Hydroxybenzoate (Butylparaben): Similar structure but with a butyl group instead of a propyl group.

Uniqueness: n-Propyl 4-Hydroxybenzoate–d4 is unique due to its deuterium labeling, which makes it particularly useful in analytical techniques like mass spectrometry and NMR spectroscopy. This isotopic labeling provides enhanced sensitivity and accuracy in detecting and quantifying the compound in various samples.

Biological Activity

n-Propyl 4-hydroxybenzoate-d4, also known as propylparaben-d4, is a deuterated form of propylparaben, a widely used preservative in cosmetics, pharmaceuticals, and food products. This compound exhibits various biological activities that have significant implications for health and safety assessments. This article delves into the biological activity of n-Propyl 4-hydroxybenzoate-d4, including its pharmacokinetics, toxicological effects, and potential endocrine-disrupting properties.

n-Propyl 4-hydroxybenzoate-d4 has the following chemical characteristics:

  • Chemical Formula : C10H12O3
  • Molecular Weight : 180.20 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and acetone; slightly soluble in glycerin; insoluble in water .

Absorption and Metabolism

Research indicates that propylparaben is rapidly absorbed and metabolized in the body. A study highlighted that after dermal application, approximately 50% of the applied dose was detected as metabolites in human skin samples within 24 hours . The predominant metabolite identified was p-hydroxybenzoic acid (pHBA), which accounted for a significant portion of the metabolites observed .

Excretion

The compound is primarily excreted via urine within 4 to 6 hours post-administration, demonstrating efficient clearance from the body . The metabolic pathway involves hydrolysis and conjugation processes that lead to the formation of various metabolites.

Antimicrobial Properties

n-Propyl 4-hydroxybenzoate-d4 exhibits bacteriostatic and fungistatic properties, making it effective as a preservative in personal care products and food items. Its mechanism involves disrupting microbial cell membranes and inhibiting growth through interference with metabolic pathways .

Endocrine Disruption

Recent studies have raised concerns regarding the potential endocrine-disrupting effects of propylparaben. A notable study assessed its antiandrogenic activity using immature male rats. The findings indicated that propylparaben reduced accessory sex organ weights significantly at higher doses (250 mg/kg and 750 mg/kg) compared to control groups. Histopathological examinations revealed tissue alterations consistent with androgenic disruption, such as atrophy and hyalinization of androgen-sensitive tissues .

Reproductive Toxicity

In animal studies, propylparaben has been linked to adverse reproductive outcomes. Specifically, it has been shown to decrease sperm count and motility in male rats, suggesting a negative impact on male fertility . The compound's action may involve mitochondrial dysfunction leading to impaired steroidogenesis and altered cell cycle dynamics.

Case Studies

  • Case Study on Dermal Absorption : Geniès et al. (2019) conducted an ex vivo study comparing the dermal absorption of propylparaben in human versus pig skin. The study found that human skin absorbed a higher percentage of the compound compared to pig skin, indicating species-specific differences in metabolism and absorption profiles .
  • Reproductive Health Impact Study : A comprehensive study involving immature male rats demonstrated significant changes in reproductive organ weights following exposure to varying doses of propylparaben. The results indicated a dose-dependent relationship with histopathological changes observed at higher doses .

Summary of Findings

Biological ActivityEffect ObservedReference
AntimicrobialBacteriostatic & fungistatic properties
Endocrine disruptionDecreased accessory sex organ weights
Reproductive toxicityReduced sperm count & motility
Dermal absorptionHigher absorption in human skin vs pig skin

Properties

CAS No.

1219802-67-1

Molecular Formula

C10H12O3

Molecular Weight

184.227

IUPAC Name

propyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate

InChI

InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i3D,4D,5D,6D

InChI Key

QELSKZZBTMNZEB-LNFUJOGGSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)O

Synonyms

n-Propyl 4-Hydroxybenzoate--d4

Origin of Product

United States

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